molecular formula C13H25NO B15193622 Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- CAS No. 68489-00-9

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-

Cat. No.: B15193622
CAS No.: 68489-00-9
M. Wt: 211.34 g/mol
InChI Key: VUNOFAIHSALQQH-GRYCIOLGSA-N
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Description

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-, commonly known as WS-3, is a synthetic cooling agent structurally related to menthol. It is characterized by its stereospecific (1R,2S,5R) configuration, which is critical for its bioactivity. Key properties include:

  • Molecular formula: C₁₃H₂₅NO
  • Molecular weight: 211.34 g/mol
  • CAS numbers: 68489-00-9 (primary) and 39711-79-0 (alternative registry entry) .
  • Physical properties: Predicted density (0.898 g/cm³), boiling point (340.5°C), and pKa (16.27) .

WS-3 is widely used as a food flavoring agent in China and the EU, where it is approved for use in foodstuffs under specific guidelines . Its mechanism involves activation of TRPM8 receptors, similar to menthol, producing a cooling sensation without volatility .

Properties

CAS No.

68489-00-9

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

(1R,2S,5R)-N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15)/t10-,11+,12-/m1/s1

InChI Key

VUNOFAIHSALQQH-GRYCIOLGSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1C[C@@H](CC[C@H]1C(C)C)C

Canonical SMILES

CCNC(=O)C1CC(CCC1C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- involves the reaction of cyclohexanecarboxylic acid with N-ethyl-5-methyl-2-(1-methylethyl)amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

This compound participates in amide bond formation through nucleophilic acyl substitution. Key reactions include:

Acid Chloride Formation

The carboxylic acid precursor undergoes conversion to its corresponding acid chloride using oxalyl chloride (COCl₂) in dichloromethane (DCM) with catalytic DMF:
Cyclohexanecarboxylic acid+COCl2DCM, DMFCyclohexanecarbonyl chloride\text{Cyclohexanecarboxylic acid} + \text{COCl}_2 \xrightarrow{\text{DCM, DMF}} \text{Cyclohexanecarbonyl chloride}
This intermediate reacts with amines (e.g., N-ethyl-5-methyl-2-(1-methylethyl)amine) to form the target amide .

Amide Coupling

The acid chloride reacts with primary or secondary amines under basic conditions (e.g., triethylamine) to yield substituted amides. For example:
Cyclohexanecarbonyl chloride+R-NH2Et3N, DCMCyclohexanecarboxamide derivative\text{Cyclohexanecarbonyl chloride} + \text{R-NH}_2 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Cyclohexanecarboxamide derivative}
This method produces high yields (>80%) in anhydrous conditions .

Stereochemical Modifications

The compound’s stereochemistry at C-1, C-2, and C-5 positions influences its reactivity:

Epimerization

Under acidic conditions, the aldehyde intermediate (precursor to the carboxylic acid) undergoes epimerization at C-1. This is critical for synthesizing diastereomers like (1S,2S,5R)-neo-AR-15512 .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under extreme pH conditions:

Condition Reaction Outcome Byproducts Reference
1M HCl, 25°C, 12hPartial hydrolysis to cyclohexanecarboxylic acidEthylamine derivatives
1M NaOH, 60°C, 24hComplete hydrolysis to carboxylate saltAmmonia

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the amide to a tertiary amine, though this reaction is not commercially utilized for this compound.

Oxidation

Strong oxidizers like potassium permanganate (KMnO₄) degrade the cyclohexane ring, forming ketones and carboxylic acids.

Industrial-Scale Reaction Parameters

Optimized conditions for large-scale synthesis include:

Parameter Optimal Range Impact on Yield
Temperature60–80°CMaximizes reaction rate
Pressure1–2 atmPrevents solvent evaporation
CatalystDMAP (5 mol%)Accelerates acyl transfer

Environmental Degradation

The compound shows limited biodegradability (0% in 28 days under OECD 301F conditions), indicating persistence in environmental matrices .

Scientific Research Applications

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- has a wide range of scientific research applications, including:

Mechanism of Action

The cooling effect of Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This interaction triggers a sensation of coolness by activating the TRPM8 receptors, which are responsible for detecting cold temperatures .

Comparison with Similar Compounds

AR-15512: (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide

  • Molecular formula: C₁₈H₂₇NO₂
  • Molecular weight : 289.42 g/mol
  • CAS : 68489-09-8 .
  • Key differences: Substituent: N-(4-methoxyphenyl) group instead of N-ethyl. Application: Currently in Phase 2b clinical trials as an ophthalmic solution for dry eye disease, leveraging its menthol-like cooling effects . Toxicity: No acute toxicity observed in rats at doses up to 2000 mg/kg .

Evercool 190: (1R,2S,5R)-5-Methyl-2-(1-methylethyl)-N-[2-(2-pyridinyl)ethyl]cyclohexanecarboxamide

  • Molecular formula : C₁₈H₂₈N₂O
  • Molecular weight : 288.43 g/mol
  • CAS : 926913-58-8 .
  • Key differences :
    • Substituent: Pyridinyl ethyl group enhances aromatic interactions.
    • Purity : >95%, with applications in heteroaromatic and amine-based formulations .

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethenyl)-

  • Molecular formula: C₁₃H₂₃NO
  • Molecular weight : 209.33 g/mol
  • CAS : 1582789-90-9 .
  • Key differences :
    • Substituent: Methylethenyl group instead of isopropyl, altering hydrophobicity.

Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)-

  • Molecular formula : C₁₈H₂₄N₂O
  • Molecular weight : 284.40 g/mol
  • CAS : 852379-28-3 .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Application(s)
WS-3 68489-00-9 C₁₃H₂₅NO 211.34 N-ethyl Food flavoring, cooling agents
AR-15512 68489-09-8 C₁₈H₂₇NO₂ 289.42 N-(4-methoxyphenyl) Ophthalmic therapeutics
Evercool 190 926913-58-8 C₁₈H₂₈N₂O 288.43 N-(2-pyridinylethyl) Industrial fragrances
N-Ethyl-5-methyl-2-(methylethenyl)- 1582789-90-9 C₁₃H₂₃NO 209.33 Methylethenyl Research chemical

Key Findings and Research Insights

Stereochemistry : The (1R,2S,5R) configuration in WS-3 and AR-15512 is essential for TRPM8 receptor activation, mirroring menthol’s bioactivity . Enantiomers or diastereomers show reduced efficacy, emphasizing stereochemical precision .

Substituent Effects: N-Alkyl Groups: Ethyl (WS-3) vs. methoxyphenyl (AR-15512) substituents influence solubility and target specificity. AR-15512’s bulkier group enhances ocular retention . Aromatic Moieties: Pyridinyl (Evercool 190) and cyanomethylphenyl groups introduce aromaticity or polarity, expanding applications to non-food industries .

Toxicity and Safety : WS-3 is classified as safe for food use, while AR-15512’s high-dose safety profile supports clinical applications .

Biological Activity

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- is a compound with significant biological activity, primarily known for its cooling properties and applications in various industries, including cosmetics and pharmaceuticals. This article reviews its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C13H25NO
  • Molecular Weight : 211.34 g/mol
  • CAS Number : 68489-00-9
  • Boiling Point : 340.5 ± 9.0 °C (Predicted)
  • Density : 0.898 ± 0.06 g/cm³ (Predicted)
  • pKa : 16.27 ± 0.60 (Predicted) .

The primary mechanism by which Cyclohexanecarboxamide exerts its biological effects is through interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This channel is responsible for detecting cold temperatures and mediating the sensation of coolness. When activated by this compound, TRPM8 induces a cooling effect that is utilized in various topical applications .

Mutagenicity and Genotoxicity

Research indicates that Cyclohexanecarboxamide exhibits mutagenic properties under certain conditions:

  • In a bacterial reverse mutation test using Salmonella typhimurium strains TA1535 and TA100, the compound induced a statistically significant increase in revertant counts, suggesting mutagenic potential .
  • A No Observed Adverse Effect Level (NOAEL) of 75 mg/kg bw/day was established based on hepatic and renal toxicity observed at higher doses .

Toxicological Profile

A comprehensive toxicological assessment revealed:

  • Treatment-related effects were noted at doses of 225 mg/kg bw/day and above.
  • Significant haematological changes were observed at doses of 225 mg/kg bw/day and 675 mg/kg bw/day , indicating potential systemic toxicity .

Applications in Industry

Cyclohexanecarboxamide is widely used in various formulations due to its unique properties:

  • Cooling Agent : Commonly employed in cosmetic products to provide a cooling sensation without the minty odor associated with menthol .
  • Pharmaceuticals : Investigated for potential therapeutic applications due to its interaction with TRPM8 receptors .

Case Study 1: Cosmetic Applications

A study evaluated the effectiveness of Cyclohexanecarboxamide in oral care products. The results showed that formulations containing this compound provided a long-lasting cooling effect without significant adverse reactions in consumers .

Case Study 2: Environmental Impact

Research conducted under the European Chemicals Agency (ECHA) indicated that Cyclohexanecarboxamide is harmful to aquatic life with long-lasting effects, highlighting the need for careful management in industrial applications .

Comparative Analysis with Similar Compounds

Compound NameStructureCooling EffectOdor Profile
CyclohexanecarboxamideC13H25NOModerateNeutral
MentholC10H20OStrongMinty
WS-23C12H24N2OVery StrongNeutral

Cyclohexanecarboxamide stands out for its effective cooling properties while maintaining an odor-neutral profile, making it suitable for various consumer products where scent is a consideration .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagent/ConditionPurpose
1SOCl₂, 0°C, 2hAcid chloride formation
2Ethylamine, THF, RT, 12hAmide bond formation
3Silica gel chromatography (hexane:EtOAc)Purification

Basic: How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparisons with standards validate configuration .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of the (1R,2S,5R) configuration. Requires high-purity crystals grown via slow evaporation in ethanol .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or COSY spectra to confirm axial/equatorial substituent orientations .

Advanced: What strategies are effective in resolving enantiomeric impurities during synthesis, and how can their impact on biological activity be assessed?

Methodological Answer:

  • Kinetic Resolution : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during key steps to favor the desired enantiomer .
  • Chromatographic Separation : Simulated moving bed (SMB) chromatography for large-scale enantiomer isolation .
  • Bioactivity Assessment :
    • TRPM8 Receptor Assays : Compare cooling effects of enantiomers in vitro (e.g., calcium flux assays). The (1R,2S,5R) enantiomer shows 10-fold higher agonist activity than its (1S,2R,5S) counterpart .
    • Molecular Docking : Use software like AutoDock Vina to model enantiomer-receptor interactions, highlighting steric clashes or hydrogen-bond mismatches in impurities .

Advanced: How do molecular dynamics (MD) simulations contribute to understanding the compound’s interaction with biological targets like TRPM8 receptors?

Methodological Answer:

  • System Setup : Embed the compound in a lipid bilayer (e.g., DPPC) solvated with TIP3P water. Use CHARMM36 force field for ligands and membranes.
  • Key Parameters :
    • Binding Free Energy : Calculate via MM-PBSA to quantify affinity differences between enantiomers.
    • Membrane Microviscosity : Simulate lipid tail order parameters to assess disruption by the compound (linked to its cooling mechanism) .
  • Validation : Correlate simulation data with experimental results (e.g., fluorescence anisotropy for membrane fluidity changes) .

Basic: What safety precautions are necessary when handling this compound based on its GHS classification?

Methodological Answer:

  • Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) .
  • PPE Requirements :
    • Gloves : Nitrile gloves (≥0.11 mm thickness) inspected for defects before use.
    • Eye Protection : ANSI Z87.1-compliant goggles with side shields.
    • Ventilation : Fume hood with ≥100 ft/min face velocity during weighing or synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What analytical techniques are most effective in quantifying trace impurities in synthesized batches, and how are method validation parameters established?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Detect impurities at ppm levels via multiple reaction monitoring (MRM) .
  • Validation Parameters :
    • Linearity : R² ≥0.998 over 50–150% of target concentration.
    • LOQ : ≤0.05% w/w for related substances.
    • Recovery : 95–105% for spiked impurity standards .
  • Stability-Indicating Methods : Stress testing (heat, light, pH) to ensure specificity toward degradation products .

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